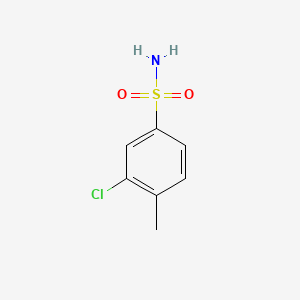

3-Chloro-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUUWNCFVUUNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292620 | |

| Record name | 3-chloro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51896-27-6 | |

| Record name | 51896-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-methylbenzenesulfonamide from 3-chloro-4-methylaniline

This guide provides an in-depth exploration of the synthetic pathway converting 3-chloro-4-methylaniline into 3-chloro-4-methylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents. The narrative emphasizes the causal relationships behind procedural choices, ensuring a robust and reproducible methodology grounded in established chemical principles.

Strategic Overview: A Three-Stage Synthetic Approach

The transformation of 3-chloro-4-methylaniline to its corresponding benzenesulfonamide is a well-established, multi-step process that leverages classic aromatic chemistry. The synthesis is logically segmented into three primary stages:

-

Diazotization: Conversion of the primary aromatic amine (3-chloro-4-methylaniline) into a reactive diazonium salt intermediate. This is the critical activation step.

-

Sulfonyl Chlorination: Introduction of the sulfonyl chloride moiety (-SO₂Cl) onto the aromatic ring via a copper-catalyzed Sandmeyer-type reaction, replacing the diazonium group.

-

Ammonolysis: Nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia to yield the final sulfonamide product.

This strategic pathway is favored for its reliability and scalability, relying on readily available and cost-effective reagents.

Caption: Overall workflow for the synthesis of 3-chloro-4-methylbenzenesulfonamide.

Stage 1: Diazotization of 3-Chloro-4-methylaniline

The initial and most critical step is the conversion of the thermally stable primary amine into a highly reactive diazonium salt.

Mechanistic Rationale and Causality

Diazotization involves the reaction of 3-chloro-4-methylaniline with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the careful addition of an aqueous solution of sodium nitrite (NaNO₂) to a cold, acidic solution of the aniline.

The choice of concentrated hydrochloric acid (HCl) is deliberate; it serves two purposes:

-

It protonates the aniline, forming the anilinium salt, which is soluble in the aqueous medium.

-

It reacts with sodium nitrite to generate the necessary nitrous acid.

Crucial Parameter: Temperature Control. The core principle of this stage is maintaining a low temperature, typically between 0 and 5 °C . Aryl diazonium salts are notoriously unstable. Above 5-10 °C, they readily decompose, losing dinitrogen gas (N₂) to form highly reactive aryl cations. In an aqueous environment, these cations are rapidly quenched by water to produce the corresponding phenol (3-chloro-4-methylphenol) as a significant and undesirable byproduct. Furthermore, if the diazonium salt is allowed to dry, it can become explosive. Therefore, rigorous temperature control is a non-negotiable safety and yield-determining parameter.

Detailed Experimental Protocol: Diazotization

-

Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-4-methylaniline (1.0 eq).

-

Acidification: Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring. The amine salt should be a fine, well-dispersed suspension.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water and place it in the dropping funnel. Add the nitrite solution dropwise to the aniline slurry over 30-60 minutes. The key is to maintain the internal reaction temperature strictly between 0 and 5 °C. A slow addition rate is essential to manage the exotherm and prevent localized overheating.

-

Completion Check: After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes. The completion of diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, confirming that all the primary amine has reacted.

-

Intermediate Handling: The resulting cold diazonium salt solution is used immediately in the next stage without isolation.

Stage 2: Copper-Catalyzed Sulfonyl Chlorination

This stage employs a variation of the Sandmeyer reaction to replace the diazonium group with a sulfonyl chloride moiety. This reaction is a cornerstone of aromatic synthesis, providing a reliable method for introducing sulfur-based functional groups.[1][2]

Mechanistic Rationale and Causality

The Sandmeyer reaction for chlorosulfonylation involves the reaction of the diazonium salt with sulfur dioxide (SO₂) catalyzed by a copper salt, typically copper(I) or copper(II) chloride.[1] The accepted mechanism proceeds through a single-electron transfer (SET) from the copper catalyst to the diazonium salt.

Caption: Simplified mechanism of the Sandmeyer chlorosulfonylation reaction.

Experimental Choices:

-

SO₂ Source: Gaseous sulfur dioxide is effective but poses significant handling hazards due to its toxicity.[3] A more practical laboratory approach involves using a saturated solution of SO₂ in a solvent like glacial acetic acid. Modern advancements have introduced solid, stable SO₂ surrogates like DABCO-bis(sulfur dioxide) (DABSO), which release SO₂ under the reaction conditions, offering superior safety and handling.[4][5]

-

Catalyst: Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) is the catalyst of choice. It facilitates the crucial electron transfer step that initiates the radical cascade.[1] The catalytic amount is typically 5-10 mol%.

-

Solvent: Glacial acetic acid is a common solvent as it is relatively inert to the reaction conditions and can dissolve sulfur dioxide.

Detailed Experimental Protocol: Sulfonyl Chlorination

-

Catalyst & SO₂ Preparation: In a separate reaction vessel equipped for efficient stirring and gas dispersion (if using gaseous SO₂), prepare a solution or suspension of the copper catalyst (e.g., CuCl, 0.1 eq) in glacial acetic acid saturated with sulfur dioxide. This mixture should be pre-cooled to approximately 10-15 °C.

-

Diazonium Salt Addition: The cold diazonium salt solution prepared in Stage 1 is added slowly, in portions, to the vigorously stirred copper/SO₂ mixture. The temperature should be carefully controlled, as the decomposition of the diazonium salt is exothermic and liberates nitrogen gas. Foaming can be significant and must be managed.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically stirred for 1-2 hours, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.

-

Work-up and Isolation: The reaction is quenched by pouring it into a large volume of ice-water. The crude 3-chloro-4-methylbenzenesulfonyl chloride, which is insoluble in water, will precipitate as a solid or an oil. The product is then isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude sulfonyl chloride is often used directly in the next step without further purification due to its reactivity and sensitivity to hydrolysis.

Stage 3: Ammonolysis for Sulfonamide Formation

The final step is the conversion of the reactive sulfonyl chloride into the stable sulfonamide. This is a robust and typically high-yielding nucleophilic substitution reaction.

Mechanistic Rationale and Causality

3-Chloro-4-methylbenzenesulfonyl chloride possesses a highly electrophilic sulfur atom due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia (NH₃), a potent nucleophile, readily attacks this electrophilic center. The reaction proceeds via a nucleophilic acyl substitution-type mechanism, displacing the chloride leaving group and forming the stable S-N bond of the sulfonamide.

An excess of ammonia is required for two reasons:

-

To act as the primary nucleophile.

-

To serve as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol: Ammonolysis

-

Reaction Setup: The crude 3-chloro-4-methylbenzenesulfonyl chloride is dissolved in a suitable solvent like acetone or THF.

-

Ammonia Addition: The solution is cooled in an ice bath, and concentrated aqueous ammonia (a significant excess, e.g., 5-10 equivalents) is added slowly with vigorous stirring. The reaction is exothermic and must be controlled.

-

Reaction Completion: After the addition, the mixture is stirred for 1-2 hours, often while allowing it to warm to room temperature.

-

Product Isolation and Purification: The reaction mixture is diluted with water. The organic solvent (if used) is removed under reduced pressure. The aqueous solution is then acidified (e.g., with dilute HCl) to precipitate the 3-chloro-4-methylbenzenesulfonamide, which is typically a white to off-white solid.

-

Purification: The crude solid is collected by vacuum filtration, washed thoroughly with cold water to remove any inorganic salts, and dried. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Quantitative Data and Product Characterization

| Compound | Formula | Mol. Weight ( g/mol ) | Role | Stoich. Ratio |

| 3-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Starting Material | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent | 1.05 |

| 3-Chloro-4-methylbenzenesulfonyl Chloride | C₇H₆Cl₂O₂S | 225.09 | Intermediate | - |

| 3-Chloro-4-methylbenzenesulfonamide | C₇H₈ClNO₂S | 205.66 | Final Product | Theoretical 1.0 |

Typical Yield: The overall yield for this three-stage, one-pot synthesis typically ranges from 60% to 75%, depending on the precise control of reaction conditions, particularly during the diazotization and Sandmeyer steps.

Product Characterization: The identity and purity of the final product, 3-chloro-4-methylbenzenesulfonamide, must be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons and the methyl group protons, as well as a broad singlet for the -NH₂ protons.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

FT-IR: Will display characteristic absorptions for the N-H stretches (around 3300-3400 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and aromatic C-H and C=C bonds.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the product's molecular weight, confirming its identity.[6]

Critical Safety and Handling Protocols

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

3-Chloro-4-methylaniline: Toxic if swallowed or in contact with skin and causes skin and eye irritation.[7][8] All handling should be done in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium Nitrite: A strong oxidizing agent and is toxic. Avoid contact with combustible materials.

-

Aryl Diazonium Salts: Potentially explosive, especially in a dry state. NEVER attempt to isolate the solid diazonium salt. Always use it as a cold, aqueous solution immediately after preparation.

-

Sulfur Dioxide: A toxic and corrosive gas with a pungent odor. All operations involving SO₂ must be conducted in a well-ventilated fume hood.

-

General Precautions: Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield at all times.[9] Ensure emergency equipment (safety shower, eyewash station) is accessible.

By understanding the underlying principles and adhering strictly to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize 3-chloro-4-methylbenzenesulfonamide for application in drug discovery and development.

References

- Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline.

- Google Patents. (n.d.). A method for preparing 3-chloro-4-methylaniline.

-

Gowda, B. T., et al. (2007). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLORO-4-METHYLANILINE. Retrieved from [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. ACS Publications. Retrieved from [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information. Retrieved from [Link]

-

Maji, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. ACS Publications. Retrieved from [Link]

-

Maji, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Moody, C. M., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Author unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Source not fully specified.

-

Zeller, M., & Sun, W. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. Retrieved from [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

-

Merck Millipore. (2026). Safety Data Sheet: Thionyl Chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 3-chloro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-1-methyl-4-(methylsulfonyl) benzene.

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenamine, 3-chloro-4-methyl- [webbook.nist.gov]

- 7. Leading Speciality Chemical in India [aarti-industries.com]

- 8. 3-Chloro-4-methylaniline | 95-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. nj.gov [nj.gov]

An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonamide (CAS: 51896-27-6)

Introduction

3-Chloro-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and chemical synthesis.[1][2] The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4] This guide provides a comprehensive technical overview of 3-Chloro-4-methylbenzenesulfonamide, detailing its physicochemical properties, spectral characteristics, a validated synthesis protocol, and potential applications for researchers and drug development professionals.

Physicochemical Properties

3-Chloro-4-methylbenzenesulfonamide is a white crystalline solid at room temperature.[5] Its core structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Chloro-4-methylbenzenesulfonamide

| Property | Value | Source(s) |

| CAS Number | 51896-27-6 | [6] |

| Molecular Formula | C₇H₈ClNO₂S | [6] |

| Molecular Weight | 205.66 g/mol | [6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 130-140 °C | [5] |

| SMILES | Cc1ccc(cc1Cl)S(N)(=O)=O | [7] |

| InChIKey | YAUUWNCFVUUNCM-UHFFFAOYSA-N | [7] |

Spectral Analysis

Detailed spectral analysis is crucial for the unambiguous identification and characterization of 3-Chloro-4-methylbenzenesulfonamide. While experimentally obtained spectra are the gold standard, in their absence, predicted data and analysis of characteristic functional group absorptions provide valuable insights.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Chloro-4-methylbenzenesulfonamide in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring would likely appear as a complex multiplet or as distinct doublets and a singlet in the range of 7.5-8.0 ppm. The proton ortho to the electron-withdrawing sulfonamide group would be the most deshielded.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group is expected around 2.4 ppm.

-

Amine Protons (-NH₂): A broad singlet for the two amine protons would likely appear between 4.5 and 5.5 ppm. The chemical shift of these protons can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the benzene ring and one signal for the methyl carbon.

-

Aromatic Carbons (Ar-C): The six aromatic carbons would resonate in the region of 120-145 ppm. The carbons directly attached to the chlorine, sulfur, and methyl groups would have characteristic chemical shifts.

-

Methyl Carbon (-CH₃): The carbon of the methyl group would appear as a single peak at approximately 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-4-methylbenzenesulfonamide would display characteristic absorption bands for its functional groups.[1]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Sulfonamide) | 3400-3200 | Two bands, asymmetric and symmetric stretching |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak bands |

| C-H Stretch (Alkyl) | 3000-2850 | Medium bands |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple medium to weak bands |

| S=O Stretch (Sulfonamide) | 1350-1310 & 1170-1150 | Two strong bands, asymmetric and symmetric stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 3-Chloro-4-methylbenzenesulfonamide would be expected to show a molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) and one sulfur atom. Fragmentation would likely involve the loss of SO₂ (m/z 64) and the sulfonamide group.

Synthesis Protocol

3-Chloro-4-methylbenzenesulfonamide is synthesized via the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with ammonia. This is a classic nucleophilic substitution reaction at the sulfonyl group.

Experimental Procedure

Materials:

-

3-Chloro-4-methylbenzenesulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methylbenzenesulfonyl chloride in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Amination: Slowly add an excess of concentrated aqueous ammonia dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, add deionized water to the flask and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-Chloro-4-methylbenzenesulfonamide by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain a pure white crystalline solid.[2][8][9]

Causality Behind Experimental Choices:

-

The reaction is performed at a low temperature initially to control the exothermic reaction between the sulfonyl chloride and ammonia.

-

An excess of ammonia is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct formed during the reaction.

-

The acidic wash with HCl removes any unreacted ammonia, while the brine wash removes residual water and inorganic salts.

-

Recrystallization is a robust method for purifying solid organic compounds, yielding a product with high purity.[8][9]

Applications and Future Directions

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its ability to inhibit various enzymes by binding to their active sites.[3][4]

-

Carbonic Anhydrase Inhibition: Many substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[10][11][12] Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3]

-

Antibacterial Agents: The sulfonamide class of drugs historically played a pivotal role as antibacterial agents.[1] While their use has diminished with the rise of other antibiotics, research into novel sulfonamides with improved efficacy and reduced resistance continues.

-

Kinase Inhibition: More recently, sulfonamide-containing compounds have been investigated as kinase inhibitors for cancer therapy.

-

Chemical Synthesis: As a functionalized building block, 3-Chloro-4-methylbenzenesulfonamide can be used in the synthesis of more complex molecules and libraries of compounds for drug discovery screening.

The specific biological activity of 3-Chloro-4-methylbenzenesulfonamide is not extensively documented in publicly available literature. However, based on the activities of structurally related compounds, it represents a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Chloro-4-methylbenzenesulfonamide and its precursor, 3-chloro-4-methylbenzenesulfonyl chloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14][15]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][13] Avoid contact with skin and eyes.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5][14]

The precursor, 3-chloro-4-methylbenzenesulfonyl chloride, is corrosive and moisture-sensitive.[16][17] It should be handled with extreme care under anhydrous conditions.

Conclusion

3-Chloro-4-methylbenzenesulfonamide is a valuable chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its properties, spectral characteristics, a reliable synthesis protocol, and potential applications. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

- Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o278.

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

Chem Service. (2016, May 13). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024, February 18). 3-Chloro-4-methylbenzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

- Vaškevičiūtė, K., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2993.

- Oudah, K. H., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2362.

- De Martino, G., et al. (2016). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 7(12), 1144-1149.

-

Stenutz, R. (n.d.). 3-chloro-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 3-chloro-4-methylbenzenesulfonamide [stenutz.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. fishersci.no [fishersci.no]

- 17. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-methylbenzenesulfonamide

Introduction

The following sections detail the theoretical basis for the expected spectral features, standard protocols for data acquisition, and a thorough interpretation of the predicted data, ensuring a comprehensive understanding of the molecule's spectroscopic signature.

Workflow for Spectroscopic Analysis

A systematic approach is crucial for the complete and accurate structural elucidation of a synthesized compound. The following workflow outlines the logical progression from sample preparation to final characterization using multiple spectroscopic techniques.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each proton and carbon atom can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Chloro-4-methylbenzenesulfonamide is expected to show distinct signals for the aromatic protons, the methyl group protons, and the sulfonamide protons. The substitution pattern on the benzene ring (chloro at C3, methyl at C4, and sulfonamide at C1) dictates the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~7.85 | d | ~2.0 | 1H | H-2 | Deshielded by adjacent SO₂NH₂ and ortho to Cl. Appears as a doublet due to coupling with H-6. |

| ~7.70 | dd | ~8.0, 2.0 | 1H | H-6 | Deshielded by SO₂NH₂. Appears as a doublet of doublets due to coupling with H-5 and H-2. |

| ~7.45 | d | ~8.0 | 1H | H-5 | Shielded relative to other aromatic protons. Appears as a doublet due to coupling with H-6. |

| ~7.30 | s (broad) | - | 2H | SO₂NH₂ | Protons are exchangeable and often appear as a broad singlet. Shift is solvent-dependent. |

| ~2.40 | s | - | 3H | CH₃ | Standard chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. For 3-Chloro-4-methylbenzenesulfonamide, six distinct aromatic carbon signals and one aliphatic (methyl) carbon signal are expected.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~145.0 | C-4 | Carbon bearing the methyl group (C-CH₃). |

| ~141.0 | C-1 | Carbon attached to the electron-withdrawing sulfonamide group (C-SO₂). |

| ~137.0 | C-3 | Carbon bearing the chloro group (C-Cl). |

| ~132.0 | C-5 | Aromatic CH. |

| ~128.5 | C-6 | Aromatic CH. |

| ~126.0 | C-2 | Aromatic CH. |

| ~20.0 | C H₃ | Typical shift for a tolyl methyl carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm, centered around 120 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 or more scans to achieve adequate signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).[3]

Expected IR Absorption Bands

The IR spectrum of 3-Chloro-4-methylbenzenesulfonamide will confirm the presence of the sulfonamide group (S=O and N-H bonds), the aromatic ring, the C-Cl bond, and the methyl group.

Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Symmetric & Asymmetric Stretch | Sulfonamide (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1600-1450 | C=C Stretch in-ring | Aromatic Ring |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) |

| 1170-1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂) |

| 800-600 | C-Cl Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.[4]

Predicted Mass Spectrum (Electron Ionization)

For 3-Chloro-4-methylbenzenesulfonamide (Molecular Formula: C₇H₈ClNO₂S), the mass spectrum will provide key structural information.

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks (an M⁺ and an M+2 peak) with a characteristic intensity ratio of approximately 3:1.[5]

-

m/z for C₇H₈³⁵ClNO₂S: 205.0

-

m/z for C₇H₈³⁷ClNO₂S: 207.0

-

-

Key Fragmentation Patterns: Electron Ionization (EI) is a high-energy technique that causes fragmentation. Expected fragment ions include:

-

[M - SO₂NH₂]⁺ (m/z 125/127): Loss of the sulfonamide group, resulting in the chlorotoluene cation. This fragment would retain the 3:1 isotopic pattern.

-

[M - Cl]⁺ (m/z 170): Loss of the chlorine atom.

-

[C₇H₇]⁺ (m/z 91): A common fragment corresponding to the tropylium ion, formed after loss of both the chloro and sulfonamide groups.

-

Predicted Mass Spectrometry Data

| m/z (relative to ³⁵Cl) | Predicted Fragment | Notes |

|---|---|---|

| 205 / 207 | [M]⁺ | Molecular ion peak, showing a ~3:1 intensity ratio. |

| 125 / 127 | [M - SO₂NH₂]⁺ | Loss of the sulfonamide moiety. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment. |

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe and ionize the resulting gas-phase molecules using a standard electron beam (typically 70 eV).

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 3-Chloro-4-methylbenzenesulfonamide. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of the critical sulfonamide, aromatic, and chloro functional groups. Finally, mass spectrometry verifies the molecular weight and the presence of a chlorine atom through its distinct isotopic signature. This integrated spectroscopic approach ensures the identity and purity of the target compound, which is a critical step for any researcher in the chemical sciences.

References

-

LookChem. Cas 70-34-8, 2,4-Dinitrofluorobenzene. [Link]

-

NIST. Benzene, 1-fluoro-2,4-dinitro-. [Link]

-

The Royal Society of Chemistry. Supporting information:. [Link]

-

The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]

-

NP-MRD. 1 H NMR Spectrum (1D, 200 MHz, chcl3, predicted) (NP0027332). [Link]

-

University of the West Indies at St. Augustine, Faculty of Science and Technology. Table of Characteristic IR Absorptions. [Link]

-

The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). [Link]

-

SpectraBase. 3-chloro-4-nitrobenzenesulfonic acid. [Link]

-

SpectraBase. N,N-Dimethyl-4-chloro-benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]

-

CORE. Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. [Link]

-

Leah4sci. IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. [Link]

-

PubChem. 4-chloro-N-mesitylbenzenesulfonamide | C15H16ClNO2S | CID 841618. [Link]

-

PubChem. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

mzCloud. 2 Chlorobezenesulfonamide. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane. [Link]

-

SpectraBase. 3-chloro-4-nitrobenzenesulfonic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. youtube.com [youtube.com]

- 4. govinfo.gov [govinfo.gov]

- 5. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Chloro-4-methylbenzenesulfonamide: Synthesis, Analysis, and Potential Applications

This technical guide provides a comprehensive overview of 3-chloro-4-methylbenzenesulfonamide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and prospective applications, underpinned by established scientific principles and methodologies.

Core Molecular Identity

3-Chloro-4-methylbenzenesulfonamide is an organic compound featuring a sulfonamide group, a chlorine atom, and a methyl group attached to a benzene ring. Its specific substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

Physicochemical Properties

The physical and chemical properties of 3-chloro-4-methylbenzenesulfonamide are critical for its handling, purification, and application in various chemical reactions. The data presented below is a compilation from various sources and should be considered in conjunction with lot-specific certificates of analysis.

| Property | Value | Source |

| CAS Number | 51896-27-6 | [1] |

| Appearance | White to off-white crystalline solid (typical for sulfonamides) | Inferred from related compounds |

| Melting Point | Not explicitly reported; requires experimental determination | |

| Boiling Point | Not explicitly reported; likely decomposes at high temperatures | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane | Inferred from general sulfonamide properties |

Synthesis of 3-Chloro-4-methylbenzenesulfonamide

The synthesis of 3-chloro-4-methylbenzenesulfonamide is typically achieved through a two-step process, starting from 3-chloro-4-methylbenzenesulfonyl chloride. This precursor is a reactive compound that readily undergoes nucleophilic substitution with ammonia or an ammonia equivalent.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram, illustrating the transformation from the starting material to the final product.

Caption: General synthesis workflow for 3-Chloro-4-methylbenzenesulfonamide.

Experimental Protocol: Synthesis from 3-Chloro-4-methylbenzenesulfonyl Chloride

This protocol is a representative method based on the general synthesis of sulfonamides and should be optimized for specific laboratory conditions.

Materials:

-

3-Chloro-4-methylbenzenesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 3-chloro-4-methylbenzenesulfonyl chloride in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Ammonolysis: Slowly add an excess (3-5 equivalents) of concentrated ammonium hydroxide solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 3-chloro-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Analytical Characterization

The identity and purity of synthesized 3-chloro-4-methylbenzenesulfonamide must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.[2][3]

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of sulfonamides and should be adapted for the specific compound.

Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of 1 mg/mL of the reference standard in methanol. Prepare working standards by serial dilution in the mobile phase.

-

Sample Solution: Dissolve the synthesized product in methanol to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the identification and quantification of sulfonamides, often requiring derivatization to improve volatility.

Instrumentation and Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Applications in Research and Drug Development

While 3-chloro-4-methylbenzenesulfonamide is primarily a chemical intermediate, the sulfonamide functional group is a well-established pharmacophore. Derivatives of structurally similar benzenesulfonamides have shown promising biological activities.

Potential as an Antibacterial Agent

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and evaluated for their antibacterial activity.[4] This suggests that 3-chloro-4-methylbenzenesulfonamide could serve as a scaffold for the development of new antibacterial agents.

Potential in Cancer Research

Recent studies have shown that certain derivatives of 2-alkylthio-4-chloro-5-methylbenzenesulfonyl-guanidine exhibit pro-apoptotic activity against various cancer cell lines, including breast, cervical, and colon cancer cells.[5] This highlights the potential of using 3-chloro-4-methylbenzenesulfonamide as a starting material for the synthesis of novel anti-cancer drug candidates.

Safety and Handling

-

Hazard Statements (inferred):

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

May cause an allergic skin reaction.

-

-

Precautionary Measures:

Conclusion

3-Chloro-4-methylbenzenesulfonamide is a valuable chemical intermediate with significant potential in the synthesis of biologically active molecules. Its straightforward synthesis and the known pharmacological importance of the sulfonamide scaffold make it a compound of interest for researchers in medicinal chemistry and drug discovery. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o278. Available at: [Link]

- Sigma-Aldrich. (2023).

- Sigma-Aldrich. (2025).

- Food Safety and Inspection Service. (2009).

- ResearchGate. (2025). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection.

-

NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

-

PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. Available at: [Link]

- Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- ACS Publications. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

- ACS Publications. (n.d.). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Analytical Chemistry.

-

MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. Available at: [Link]

- Chemcasts. (n.d.).

- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.

- DergiPark. (2020).

- Sigma-Aldrich. (n.d.). 4-chloro-n-(3-chloro-4-methyl-phenyl)-benzenesulfonamide. Sigma-Aldrich.

- Taylor & Francis Online. (n.d.). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives.

- BLD Pharm. (n.d.). 3-Chloro-4-methoxy-N-methylbenzenesulfonamide. BLD Pharm.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. BenchChem.

- NIH. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.

-

NIH. (n.d.). 4-Chloro-N-(4-methylbenzoyl)benzenesulfonamide. PMC. Available at: [Link]

- CAS Common Chemistry. (n.d.). 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. CAS.

- NIH. (n.d.). 4-Chloro-N-(3-methylbenzoyl)

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.no [fishersci.no]

Solubility of 3-Chloro-4-methylbenzenesulfonamide in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzenesulfonamide in Organic Solvents

Authored by a Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining and predicting the solubility of 3-chloro-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The solubility of sulfonamide-containing compounds, such as 3-chloro-4-methylbenzenesulfonamide, in various organic solvents is a pivotal consideration throughout the drug development lifecycle. Poor solubility can lead to significant challenges in reaction kinetics, crystallization, and ultimately, the formulation of a viable drug product.

A thorough understanding of the solubility profile of 3-chloro-4-methylbenzenesulfonamide allows for:

-

Optimization of reaction conditions: Selecting an appropriate solvent can significantly enhance reaction rates and yields.

-

Efficient purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation development: The choice of solvents or co-solvents is crucial for developing stable and effective dosage forms, particularly for parenteral and liquid oral formulations.

This guide will delve into the experimental determination and theoretical prediction of the solubility of 3-chloro-4-methylbenzenesulfonamide, providing a robust framework for its application in a research and development setting.

Physicochemical Properties of 3-Chloro-4-methylbenzenesulfonamide

Before delving into solubility, it is essential to understand the intrinsic properties of 3-chloro-4-methylbenzenesulfonamide that govern its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| CAS Number | 51896-27-6 | [1] |

The presence of a polar sulfonamide group, a moderately polar chlorosubstituent, and a nonpolar methyl-substituted benzene ring gives 3-chloro-4-methylbenzenesulfonamide a complex solubility profile. The molecule possesses both hydrogen bond donor (N-H) and acceptor (O=S=O) sites, suggesting that its solubility will be significantly influenced by the hydrogen bonding capacity of the solvent.

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.

Equilibrium Solubility Determination by the Shake-Flask Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of 3-chloro-4-methylbenzenesulfonamide to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature as solubility is temperature-dependent.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be employed to expedite this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of 3-chloro-4-methylbenzenesulfonamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solute: The addition of excess solute ensures that the solution reaches saturation, a prerequisite for determining equilibrium solubility.

-

Constant Temperature: Solubility is a thermodynamic equilibrium constant that is highly sensitive to temperature. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. The required time can vary depending on the compound and the solvent.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of 3-chloro-4-methylbenzenesulfonamide.

Theoretical Prediction of Solubility

While experimental determination provides the most accurate solubility data, theoretical models can offer valuable predictions, guide solvent selection, and reduce the experimental burden.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle of "like dissolves like" and dissect the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

The total Hansen solubility parameter is given by: δt2 = δD2 + δP2 + δH2

The distance (Ra) between the Hansen parameters of a solvent and a solute in the three-dimensional Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of dissolution.

Application to 3-Chloro-4-methylbenzenesulfonamide:

To apply this model, the Hansen parameters for 3-chloro-4-methylbenzenesulfonamide would first need to be determined, either experimentally or through group contribution methods. These parameters could then be compared to the known HSP values of various organic solvents to predict its solubility profile.

Logical Relationship of Hansen Solubility Parameters

Caption: Relationship between Hansen parameters of solute and solvent for solubility prediction.

The Jouyban-Acree Model

The Jouyban-Acree model is a powerful tool for predicting the solubility of a solute in mixed solvent systems at different temperatures.[4][5][6][7] This is particularly useful in pharmaceutical development, where co-solvent systems are frequently employed to enhance solubility.

The general form of the Jouyban-Acree model is: log Xm,T = fc log Xc,T + fw log Xw,T + fcfw Σ Ai(fc - fw)i / T

Where:

-

Xm,T, Xc,T, and Xw,T are the mole fraction solubilities of the solute in the mixed solvent, neat co-solvent, and water at temperature T, respectively.

-

fc and fw are the mole fractions of the co-solvent and water in the solvent mixture.

-

Ai are the model constants, which are determined by regression of experimental data.

Recent advancements have integrated machine learning techniques with the Jouyban-Acree model to enhance its predictive power across a wider range of solutes and solvent systems.[8]

Conclusion

The solubility of 3-chloro-4-methylbenzenesulfonamide in organic solvents is a multifaceted property that is fundamental to its successful application in pharmaceutical research and development. This guide has provided a framework for both the experimental determination of solubility through the robust shake-flask method and the theoretical prediction using established models like Hansen Solubility Parameters and the Jouyban-Acree model. By leveraging these methodologies, researchers can make informed decisions regarding solvent selection, leading to optimized synthetic processes, efficient purification, and the development of effective drug formulations.

References

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 318-327.

- Jouyban, A., Fakhree, M. A., & Shayanfar, A. (2010). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-150.

- Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(5), 365-367.

- Chen, Y. C., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Industrial & Engineering Chemistry Research.

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

- Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053.

-

Chemcasts. (n.d.). 3-Chloro-4-methylbenzenesulfonyl chloride Properties vs Temperature. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

INVISTA. (n.d.). Hansen Solubility Parameter System. Retrieved from [Link]

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

SciSpace. (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 7001.

-

PubChem. (n.d.). 3-Chlorobenzenesulfonamide. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 5. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Guide to the Synthesis of 3-Chloro-4-methylbenzenesulfonamide: Starting Materials and Strategic Selections

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

3-Chloro-4-methylbenzenesulfonamide is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of diuretics and other biologically active molecules. The efficient construction of this molecule is contingent on a strategic selection of starting materials and a robust synthetic pathway. This guide provides a comprehensive analysis of the primary and alternative synthetic routes, focusing on the causality behind experimental choices, process validation, and the critical evaluation of starting materials. It is designed to equip researchers and process chemists with the foundational knowledge required to approach the synthesis of this important building block with scientific rigor and practical insight.

Introduction: The Strategic Importance of 3-Chloro-4-methylbenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. 3-Chloro-4-methylbenzenesulfonamide serves as a key precursor, embodying a specific substitution pattern on the benzene ring that is often crucial for target engagement and pharmacokinetic properties. Its synthesis is a classic example of electrophilic aromatic substitution, requiring careful control of regioselectivity to achieve high yields and purity. This document dissects the most prevalent synthetic strategy, which proceeds via the chlorosulfonation of 2-chlorotoluene, and explores viable alternatives, offering a comparative analysis to inform laboratory and industrial-scale production decisions.

Retrosynthetic Analysis: Identifying the Core Precursor

A retrosynthetic approach to 3-Chloro-4-methylbenzenesulfonamide logically disconnects the molecule at the sulfonamide bond (C-S) and the sulfonyl chloride bond (S-N). This reveals two key transformations: amination and chlorosulfonation.

Caption: Retrosynthetic pathway for 3-Chloro-4-methylbenzenesulfonamide.

This analysis identifies 2-chlorotoluene (1-chloro-2-methylbenzene) as the most logical and commercially practical starting material. The synthesis hinges on the ability to selectively introduce a sulfonyl group at the C4 position of the 2-chlorotoluene ring.

The Primary Synthetic Route: A Two-Step Synthesis from 2-Chlorotoluene

The most established and industrially favored method for synthesizing 3-Chloro-4-methylbenzenesulfonamide begins with 2-chlorotoluene. This pathway is valued for its high convergence and utilization of readily available, cost-effective reagents.

Workflow of the Primary Synthetic Route

Caption: Workflow diagram for the primary synthesis pathway.

Part 1: Chlorosulfonation of 2-Chlorotoluene

This crucial first step is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the solvent and the electrophile source.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chlorotoluene is selected because the directing effects of its substituents guide the incoming electrophile to the desired position. The methyl group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The powerful para-directing effect of the methyl group dominates, leading to substitution at the C4 position, which is sterically the most accessible.

-

Reagent: Chlorosulfonic acid (ClSO₃H) is the reagent of choice. It is a highly potent sulfonating agent. An excess is typically used to drive the reaction to completion and to serve as the reaction medium.

-

Temperature Control: The reaction is highly exothermic. It is initiated at a low temperature (typically 0-5 °C) to control the reaction rate and prevent the formation of undesired byproducts, such as sulfones. The temperature may be gradually raised to ensure the reaction proceeds to completion.

Detailed Experimental Protocol:

-

Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct) is charged with 2-chlorotoluene. The flask is cooled in an ice-salt bath.

-

Addition: Chlorosulfonic acid (typically 3-5 molar equivalents) is added dropwise to the stirred 2-chlorotoluene, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, the reaction mixture is stirred at low temperature for a period, then allowed to warm to room temperature and stirred for several hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is very carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood. The quenching hydrolyzes the excess chlorosulfonic acid.

-

Isolation: The resulting solid precipitate, 3-chloro-4-methylbenzenesulfonyl chloride, is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove residual acids and then dried. This intermediate is often sufficiently pure for the next step or can be recrystallized from a suitable solvent like hexane.

Part 2: Amination of 3-Chloro-4-methylbenzenesulfonyl chloride

The second step involves the nucleophilic substitution of the chloride on the sulfonyl group by ammonia.

Causality Behind Experimental Choices:

-

Reagent: Aqueous ammonia (ammonium hydroxide) is a readily available, inexpensive, and effective source of the nucleophilic ammonia. An excess is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl produced during the reaction.

-

Reaction Conditions: The reaction is typically performed at or slightly above room temperature. The sulfonyl chloride is reactive enough that high temperatures are usually not required, which helps to minimize potential side reactions.

Detailed Experimental Protocol:

-

Setup: The crude or purified 3-chloro-4-methylbenzenesulfonyl chloride is suspended in a suitable flask.

-

Reaction: Concentrated aqueous ammonia is added to the sulfonyl chloride with stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Completion: The mixture is stirred for several hours at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: The solid product, 3-Chloro-4-methylbenzenesulfonamide, is typically isolated by vacuum filtration.

-

Purification: The crude product is washed with cold water. For higher purity, it can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.[1]

Alternative Synthetic Routes and Starting Materials

While the chlorosulfonation of 2-chlorotoluene is dominant, alternative strategies exist that may be advantageous under specific circumstances.

Route 2: Chlorination of p-Toluenesulfonic acid

An alternative approach involves introducing the chlorine atom after the sulfonation step.

-

Starting Material: p-Toluenesulfonic acid or its sodium salt.

-

Process: This route would involve the direct chlorination of the aromatic ring. This can be achieved using various chlorinating agents. For example, a reaction with hydrogen peroxide and hydrochloric acid can be used.[2]

-

Challenges: The primary challenge is regioselectivity. The sulfonic acid group is a meta-director. Therefore, direct chlorination of p-toluenesulfonic acid would be expected to yield 3-chloro-4-methylbenzenesulfonic acid. Subsequent conversion to the sulfonamide would be required.

| Feature | Primary Route (from 2-Chlorotoluene) | Alternative Route (from p-Toluenesulfonic acid) |

| Starting Material Cost | Generally low | Low to moderate |

| Number of Steps | 2 (Chlorosulfonation, Amination) | 3 (Chlorination, Conversion to Sulfonyl Chloride, Amination) |

| Regioselectivity Control | High, directed by existing substituents | Moderate, requires specific conditions to achieve desired isomer |

| Key Reagents | Chlorosulfonic Acid, Ammonia | HCl/H₂O₂, Thionyl Chloride, Ammonia |

| Overall Yield | Generally high | Can be lower due to potential side reactions |

| Industrial Viability | High, well-established process | Lower, more complex |

Starting Material Purity, Safety, and Handling

The success of the synthesis is highly dependent on the quality of the starting materials and adherence to safety protocols.

| Compound | Key Properties & Role | Purity Requirements | Safety & Handling Precautions |

| 2-Chlorotoluene | Primary starting material | ≥99% purity recommended. Isomeric impurities (e.g., 4-chlorotoluene) can lead to difficult-to-separate byproducts. | Flammable liquid and vapor. Harmful if swallowed or inhaled. Skin and eye irritant. Handle in a fume hood with appropriate PPE. |

| Chlorosulfonic Acid | Chlorosulfonating agent and solvent | Standard technical grade is often sufficient. | Extremely corrosive. Reacts violently with water, releasing toxic HCl gas. Causes severe skin burns and eye damage. Must be handled with extreme care using acid-resistant gloves, face shield, and apron in a fume hood. |

| Aqueous Ammonia | Aminating agent | Standard concentrated solution (e.g., 28-30%) is typically used. | Corrosive. Causes skin and eye burns. Respiratory irritant. Use in a well-ventilated area or fume hood. |

Conclusion

The synthesis of 3-Chloro-4-methylbenzenesulfonamide is most efficiently and reliably achieved via a two-step process starting from 2-chlorotoluene. This primary route, involving chlorosulfonation followed by amination, offers excellent regiochemical control and utilizes cost-effective reagents, making it the preferred method for both laboratory and industrial scales. Understanding the directing effects of the substituents on the aromatic ring is fundamental to appreciating the high selectivity of the initial chlorosulfonation step. While alternative routes exist, they often present challenges in terms of step economy or regioselectivity. For researchers and drug development professionals, a thorough understanding of this primary pathway, coupled with stringent adherence to safety protocols for handling corrosive reagents like chlorosulfonic acid, is essential for the successful production of this valuable chemical intermediate.

References

-

Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o578. [Link]

-